N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane.
Introduction of the isopropyl group: This step involves the alkylation of the bicyclo[1.1.1]pentane core with isopropyl halides under basic conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide is not fully understood. its unique bicyclo[1.1.1]pentane structure allows it to interact with various molecular targets and pathways. It is believed to exert its effects by binding to specific proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide .
- N-{[3-methylbicyclo[1.1.1]pentan-1-yl]methyl}acetamide .
- N-{[3-cyclopropylbicyclo[1.1.1]pentan-1-yl]methyl}acetamide .
Uniqueness
N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide stands out due to its isopropyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs .
Properties
Molecular Formula |
C11H19NO |
---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
N-[(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methyl]acetamide |
InChI |
InChI=1S/C11H19NO/c1-8(2)11-4-10(5-11,6-11)7-12-9(3)13/h8H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
OQIKTCRZDITXPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CC(C1)(C2)CNC(=O)C |
Origin of Product |
United States |
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